Sodium phosphate, dibasic

Description

Contextual Significance in Scientific Disciplines

The utility of disodium (B8443419) hydrogen phosphate (B84403) spans a remarkable range of scientific disciplines due to its fundamental chemical properties.

Biochemistry and Molecular Biology: One of its most prominent roles is as a component of buffer solutions, particularly phosphate-buffered saline (PBS). wikipedia.orgpatsnap.com PBS is an aqueous solution containing disodium hydrogen phosphate, sodium chloride, and other salts, formulated to be isotonic and non-toxic to most cells. wikipedia.org This makes it indispensable for a multitude of applications, including diluting substances, rinsing cell containers, and as a medium for storing and transporting viruses like SARS-CoV-2. wikipedia.org Its high buffering capacity is crucial for maintaining a stable pH, which is essential for the structure and function of enzymes and other biomolecules. patsnap.comavantorsciences.comibresco.com

Food Science and Technology: In the food industry, disodium hydrogen phosphate serves multiple functions. It acts as a pH stabilizer, emulsifier, and texturizing agent. kandschemical.comwebmd.com As a buffering agent, it helps control the acidity and alkalinity of processed foods, contributing to their taste, texture, and shelf life. kandschemical.com Its emulsifying properties are vital in products like processed cheese and dairy, where it prevents the separation of fat and water. webmd.comnoahchemicals.com It is also used to quicken the cooking time of certain foods and as an anti-caking additive in powdered products. wikipedia.org

Material Science: Research in material science has explored the use of disodium hydrogen phosphate in various applications. It has been investigated as a component in the formation of magnesium potassium phosphate cement, where it influences hydration, setting times, and strength development. ascelibrary.org Furthermore, it is utilized as a nucleating agent in phase change materials (PCMs) like sodium acetate (B1210297) trihydrate, helping to reduce supercooling and improve thermal energy storage capabilities. asme.orgresearchgate.netumsystem.edu Studies have also examined its role as a corrosion inhibitor for metals like tin. mdpi.com

Environmental and Agricultural Science: In water treatment, disodium hydrogen phosphate is employed to inhibit the formation of calcium scale and prevent corrosion in boilers and cooling systems. kelewell.depatsnap.comepa.gov In agriculture, it can be a source of the essential nutrient phosphorus for plant growth and can be used to adjust the pH of acidic soils. westlab.com.au

Evolution of Research Applications of Disodium Hydrogen Phosphate

The application of disodium hydrogen phosphate in research has evolved from fundamental laboratory uses to more specialized and advanced investigations.

Historically, its primary role was in the preparation of buffer solutions for maintaining physiological pH in biological experiments. nist.govnih.gov This foundational use remains critical today. Over time, its applications have expanded significantly.

Early Applications: Initial research focused on its properties as a buffering agent and its utility in analytical chemistry. kelewell.denist.gov Its use in food preservation and processing also has a long history, dating back over a century for applications in cheese and milk products. noahchemicals.com

Advanced Applications: More recent research has delved into its role in more complex systems. For instance, in immunology and electron microscopy, it has been found to facilitate the gold enhancement reaction, improving the visualization of biomolecules at the subcellular level. oup.com In the field of nonlinear optics, doping disodium hydrogen phosphate crystals with materials like thiourea (B124793) has been shown to enhance their second-harmonic generation (SHG) efficiency, indicating potential for optoelectronic applications. researchgate.net In material science, it is being incorporated into novel composite materials for thermal energy storage and specialized cements. ascelibrary.orgresearchgate.net

Interactive Data Table: Key Research Applications of Disodium Hydrogen Phosphate

| Scientific Discipline | Application | Key Finding/Function |

| Biochemistry/Molecular Biology | pH Buffer (e.g., in PBS) | Maintains stable pH for cellular and enzymatic activity. wikipedia.orgpatsnap.comavantorsciences.com |

| Food Science | Emulsifier, pH Stabilizer | Improves texture and shelf life of processed foods. kandschemical.comwebmd.comnoahchemicals.com |

| Material Science | Component in Cement | Influences hydration and strength of magnesium potassium phosphate cement. ascelibrary.org |

| Material Science | Nucleating Agent in PCMs | Reduces supercooling in thermal energy storage materials. asme.orgresearchgate.net |

| Material Science | Corrosion Inhibitor | Retards anodic dissolution and migration of tin ions. mdpi.com |

| Immunoelectron Microscopy | Gold Enhancement | Increases sensitivity of labeling in deep tissue regions. oup.com |

| Nonlinear Optics | Doped Crystal Growth | Enhances second-harmonic generation efficiency. researchgate.net |

| Water Treatment | Scale and Corrosion Inhibitor | Prevents scale formation and corrosion in industrial water systems. kelewell.depatsnap.com |

Current Research Paradigms and Future Perspectives for Phosphate Compounds

The study of phosphate compounds, including disodium hydrogen phosphate, is entering a new era driven by challenges in resource management, environmental science, and biotechnology.

Sustainable Phosphorus Use: A significant paradigm shift is occurring in the context of global phosphorus security. As a finite resource, research is increasingly focused on improving phosphorus use efficiency in agriculture and developing methods for its recovery and recycling from waste streams. nih.gov This includes exploring the role of phosphate-solubilizing microorganisms to make phosphorus more available to plants. frontiersin.orgbohrium.com

Advanced Materials: In material science, the unique properties of phosphate compounds are being harnessed to create novel functional materials. For example, octacalcium phosphate is being investigated for its ability to incorporate carboxylate ions, opening up applications in biomaterials and electrochemical devices. tandfonline.com The development of phosphate-based composite phase change materials continues to be an active area of research for thermal energy storage. researchgate.net

Biotechnology and Medicine: The "phosphate prodrug" paradigm is a major area of focus in medicinal chemistry. nih.govacs.org Due to the low membrane permeability of charged phosphate groups, researchers are developing prodrugs that mask the phosphate charge, allowing for better cellular uptake and targeted drug delivery. nih.govacs.org In biotechnology, there is a push to use genetic and enzyme engineering to enhance the metabolic capabilities of phosphate-solubilizing microorganisms for applications in food fermentation and environmental remediation. frontiersin.org

Future Research Directions: Future research will likely concentrate on the development of "smart" phosphate-based materials that can respond to environmental stimuli. In agriculture, this could mean fertilizers that release phosphorus in a controlled manner based on plant needs. nih.gov In medicine, the design of highly specific phosphate prodrugs and the exploration of the therapeutic potential of various phosphate compounds will continue to be a priority. nih.govnih.gov Furthermore, understanding the complex interactions between phosphate compounds and biological systems at a molecular level will remain a key driver of innovation across all scientific disciplines. frontiersin.orgfrontiersin.org

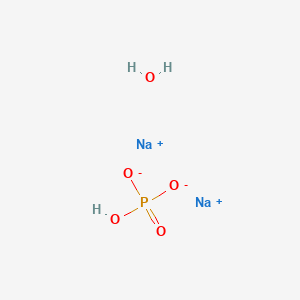

Structure

2D Structure

Properties

CAS No. |

118830-14-1 |

|---|---|

Molecular Formula |

H3Na2O5P |

Molecular Weight |

159.97 g/mol |

IUPAC Name |

disodium;hydrogen phosphate;hydrate |

InChI |

InChI=1S/2Na.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+1;;/p-2 |

InChI Key |

LVXHNCUCBXIIPE-UHFFFAOYSA-L |

Canonical SMILES |

O.OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disodium Hydrogen Phosphate in Biochemical and Molecular Biology Research

Fundamental Principles of Phosphate (B84403) Buffering Systems

Phosphate buffer systems are integral to numerous biological and chemical processes, prized for their capacity to resist pH changes and sustain a stable environment. These buffers are typically composed of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻), existing in equilibrium to stabilize pH.

Dissociation Equilibria and pKa Values of the Phosphate System

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons. This dissociation occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (Ka) and its corresponding pKa value (-logKa). The three dissociation equilibria are as follows:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ = 2.12 - 2.15) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ = 6.8 - 7.21) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ = 12.32 - 12.44)

The most physiologically relevant equilibrium for biological research is the second one, involving the H₂PO₄⁻/HPO₄²⁻ conjugate acid-base pair. The pKa value for this equilibrium is approximately 7.2, which is very close to the physiological pH of most biological systems, including the intracellular fluid and blood. This proximity to physiological pH makes the phosphate buffer system particularly effective at maintaining cellular homeostasis.

The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀ ([HPO₄²⁻]/[H₂PO₄⁻])

This equation demonstrates that when the concentrations of the conjugate base (disodium hydrogen phosphate) and the weak acid are equal, the pH of the solution is equal to the pKa.

Below is a table showing the pKa values for the three dissociation steps of phosphoric acid.

| Dissociation Step | Equilibrium | pKa Value |

| First | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 2.12 - 2.15 |

| Second | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 6.8 - 7.21 |

| Third | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 12.32 - 12.44 |

Buffer Capacity and pH Range Optimization in Research Applications

The effectiveness of a buffer is determined by its buffer capacity, which is its ability to resist pH changes upon the addition of an acid or a base. The buffer capacity is maximal when the pH of the solution is equal to the pKa of the weak acid, and the concentrations of the weak acid and its conjugate base are equal. The optimal buffering range for a phosphate buffer is generally considered to be between pH 6.2 and 8.2.

In biochemical and molecular biology research, optimizing the buffer capacity and pH range is crucial for experimental success. The concentration of the phosphate buffer components directly influences its buffering capacity; higher concentrations provide greater resistance to pH shifts. For instance, a 50 mM phosphate buffer has a buffer capacity of 29 mM/ΔpH. The selection of a specific pH within the optimal range depends on the requirements of the biological system being studied. For example, most human enzymes function optimally around a pH of 7.4.

The table below illustrates the relationship between the ratio of the molar concentrations of the dibasic and monobasic forms of sodium phosphate and the resulting pH of the buffer solution.

| % NaH₂PO₄ | % Na₂HPO₄ | pH |

| 92.0 | 8.0 | 5.8 |

| 73.5 | 26.5 | 6.4 |

| 50.0 | 50.0 | 7.2 |

| 26.5 | 73.5 | 7.6 |

| 8.0 | 92.0 | 8.2 |

Ionic Interactions within Phosphate Buffer Solutions

It is important to note that the pKa values of weak acids, including phosphoric acid, are dependent on the ionic strength of the solution. An increase in ionic strength generally leads to a decrease in the pKa value. This is because the increased concentration of ions in the solution helps to stabilize the charged dissociated species, thereby promoting further dissociation of the acid. For example, the thermodynamic pKa₂ for the phosphate buffer system at 37 °C is 7.181 at zero ionic strength, but this value decreases to 6.75 in a solution where sodium chloride contributes significantly to the ionic strength. Therefore, when preparing phosphate buffers for specific applications, it is crucial to consider and adjust the ionic strength to ensure the desired pH is achieved and maintained.

Applications in Biological System Mimicry and Analysis

Disodium (B8443419) hydrogen phosphate is a fundamental component in the formulation of solutions designed to mimic physiological conditions for the in vitro study of biological systems. Its primary role is to maintain a stable pH within a narrow range that is conducive to cellular function.

Protein Studies and Enzymatic Reaction Systems

Stabilization and Purification Methodologies for Proteins and Antibodies

Phosphate buffers containing disodium hydrogen phosphate are widely employed in the stabilization and purification of proteins and antibodies. scispectrum.inmpbio.com The buffer's ability to maintain a constant pH is critical, as deviations can lead to changes in a protein's structure, potentially causing denaturation and loss of function. amazonaws.comnih.gov By providing a stable pH environment, phosphate buffers help preserve the native conformation and biological activity of proteins throughout the often-rigorous purification process. dravyom.comscispectrum.in

In various chromatography techniques used for protein purification, phosphate buffers are a common choice. scispectrum.in For instance, in a study on the purification of a basic protein using a hydrophobic anion exchange resin, sodium phosphate buffer resulted in high recovery of the target protein. bio-rad.com The choice of buffer can significantly impact purity and yield. bio-rad.com The stabilizing effect of phosphate has been attributed to its ability to interact with protein surface residues, which can enhance conformational stability. amazonaws.comacs.org However, it's important to note that during freeze-thaw cycles, a sodium phosphate buffer can undergo a significant pH decrease, which may lead to protein denaturation. nih.gov In such cases, rapid freezing and thawing are recommended to minimize the protein's exposure to acidic conditions. nih.gov

Influence on Enzyme Activity and Reaction Kinetics in Biochemical Assays

Disodium hydrogen phosphate is a cornerstone in the preparation of buffers for biochemical assays designed to study enzyme activity and kinetics. annexechem.comamarischemicalsolutions.comdravyom.com The primary function of the phosphate buffer system in these assays is to maintain a constant pH, which is essential because enzyme catalytic activity is highly dependent on pH. patsnap.comscispectrum.inresearchgate.net By ensuring a stable pH within the optimal range for a specific enzyme, these buffers help maximize catalytic activity and allow for accurate measurement of reaction rates and kinetic parameters. scispectrum.in

However, the interaction between the phosphate buffer and the enzyme system is not always inert. High concentrations of phosphate have been shown to inhibit the activity of certain enzymes, such as cis-aconitate decarboxylase. nih.gov The high ionic strength of phosphate buffers can reduce the electrostatic forces between a substrate and the enzyme's active site, potentially increasing the Michaelis constant (KM). nih.gov For some metalloenzymes, phosphate ions can chelate required metal cofactors, thereby affecting enzymatic activity. nih.govresearchgate.net Conversely, for other enzymes, the buffer identity may have little to no impact on kinetic parameters, as observed with trypsin. nih.govacs.org Therefore, while phosphate buffers are invaluable, their potential for interaction must be considered during assay development to ensure accurate interpretation of results. nih.govresearchgate.net

| Enzyme/System | Observed Effect in Phosphate Buffer | Reference |

|---|---|---|

| cis-Aconitate Decarboxylase (ACOD1) | Strong competitive inhibition at high concentrations (167 mM). nih.gov | nih.gov |

| BLC23O (Mn2+-dependent dioxygenase) | Higher metal ion dissociation constant (Kd), suggesting poor enzyme affinity for the manganese cofactor. nih.govacs.org | nih.govacs.org |

| Ro1,2-CTD (Fe3+-dependent) | Kinetic parameters (Km, kcat) were found to vary depending on the buffer used, with intermediate values observed in phosphate buffer compared to HEPES and Tris-HCl. nih.gov | nih.gov |

| Trypsin | Negligible difference in Km, kcat, and catalytic efficiency compared to HEPES and Tris-HCl buffers. nih.govacs.org | nih.govacs.org |

Studies on Protein Conformational Stability in Phosphate Buffer Systems

The conformational stability of proteins is a critical factor in their biological function, and the choice of buffer can have a profound impact. amazonaws.compharmtech.com Phosphate buffer systems are frequently used in studies investigating protein stability due to their physiological relevance and strong buffering capacity around neutral pH. dravyom.com Research has shown that phosphate can significantly stabilize protein structures. amazonaws.com

For example, the presence of 50 mM phosphate at pH 7.4 was found to increase the melting temperature (Tm) of the NK-2 homeodomain protein by 13°C compared to a HEPES buffer. amazonaws.com This stabilization was attributed to the specific binding of phosphate to the protein. amazonaws.com Similarly, the conformational stability of Ribonuclease T1 was nearly doubled with the addition of 0.2 M disodium hydrogen phosphate at pH 7.0. amazonaws.com The mechanism of stabilization is complex but can involve the preferential exclusion of buffer components from the protein's domain or specific binding that favors the folded state. amazonaws.comacs.org However, the stabilizing effect is not universal and can depend on the specific protein and the concentration of the buffer. researchgate.net In some cases, such as with hemoglobin, higher concentrations of phosphate buffer can perturb the protein's structure. researchgate.net

Nucleic Acid Research Methodologies

Buffering in DNA and RNA Extraction and Purification Protocols

In nucleic acid research, disodium hydrogen phosphate is a key ingredient in buffers used for the extraction and purification of DNA and RNA. scispectrum.in The primary role of the phosphate buffer is to maintain a stable pH during the lysis of cells and the subsequent purification steps. researchgate.netnih.gov DNA is pH-sensitive, and maintaining the pH of the solution prevents acid-induced degradation of the nucleic acid molecules. quora.com

Phosphate buffers have proven particularly effective in protocols for extracting DNA from challenging samples like subsoils with high clay content. researchgate.netnih.gov Clay particles can bind to nucleic acids, hindering their recovery. nih.gov The use of a sodium phosphate buffer helps to desorb the DNA from these particles, leading to improved yields and quality of the extracted DNA. nih.govprotocols.io For example, an optimized protocol using a 1 M phosphate buffer in combination with sodium dodecyl sulfate (B86663) (SDS) and bead beating was found to produce the best results for DNA extraction from various subsoils. researchgate.netnih.gov The cations (Na⁺) in the buffer also play a role by neutralizing the negatively charged phosphate backbone of the DNA, which helps in its precipitation and solubilization. quora.com

Considerations in Molecular Cloning Techniques, such as DNA Ligation and Bacterial Transformation

Disodium hydrogen phosphate is a key ingredient in buffers essential for many molecular biology techniques, including DNA ligation and bacterial transformation. However, the concentration of phosphate ions requires careful management to ensure the success of these procedures.

In DNA ligation, where DNA fragments are joined by the enzyme DNA ligase, the buffer's composition is critical. idtdna.comyoutube.com DNA ligase catalyzes the formation of a phosphodiester bond between the 3' hydroxyl end of one nucleotide and the 5' phosphate end of another. youtube.comwikipedia.org This process is powered by a nucleotide cofactor like ATP. nih.gov While necessary for the reaction, excessive concentrations of free phosphate ions in the ligation buffer can inhibit the DNA ligase, potentially by competing with the ATP cofactor, thus reducing the efficiency of the ligation process. promega.com Therefore, the amount of disodium hydrogen phosphate must be optimized to maintain a stable pH without impeding the enzymatic reaction. promega.com

During bacterial transformation, the goal is to introduce foreign DNA, such as a plasmid, into bacterial cells. mit.edu This is often achieved by making the cells "competent" to take up DNA, a process that can involve chemical treatment (e.g., with calcium chloride) followed by a heat shock, or by electroporation. nih.gov While phosphate buffers are not typically the primary component of the initial transformation solution, they are crucial in the subsequent recovery step. thermofisher.comunits.it After the stress of heat shock or electroporation, cells are placed in a nutrient-rich medium to recover and begin expressing genes from the newly acquired plasmid, such as antibiotic resistance. units.it Phosphate-buffered solutions help maintain a stable pH during this recovery phase, which is vital for cell viability. nih.gov However, in some contexts, particularly electroporation, high concentrations of conductive phosphate ions in the buffer can lead to arcing (an electric discharge), which can decrease cell viability and transformation success. thermofisher.comunits.it

| Technique | Role of Phosphate | Consideration | Potential Negative Impact of Non-Optimal Concentration |

|---|---|---|---|

| DNA Ligation | pH buffering for optimal DNA ligase activity. | Phosphate concentration must be optimized. | Excess phosphate can inhibit DNA ligase, leading to reduced ligation efficiency. |

| Bacterial Transformation (Recovery Phase) | Maintains stable pH for cell recovery and growth. | Ensure appropriate concentration for the specific protocol. | High phosphate concentrations can be problematic in electroporation, potentially causing arcing. thermofisher.comunits.it |

Mechanistic Studies of Inorganic Phosphate Ions in Cellular Processes

Inorganic phosphate (Pi), readily supplied by compounds like disodium hydrogen phosphate, is a cornerstone of cellular life, acting not just as a structural component but as a dynamic signaling molecule that regulates a vast spectrum of biological activities. jst.go.jpnih.gov

Modulation of Cellular Function and Gene Expression by Phosphate Anions

Phosphate anions are indispensable for numerous cellular functions, from forming the backbone of DNA and RNA to being a critical component of phospholipids (B1166683) in cell membranes and ATP, the cell's primary energy currency. nih.govdrinkharlo.com The concentration of intracellular phosphate is tightly controlled, and fluctuations can trigger profound changes in cell metabolism and gene expression. nih.gov

Cells have evolved sophisticated systems to sense and respond to changes in phosphate availability. nih.gov In bacteria, the well-studied Pho regulon is a prime example. Under phosphate-limiting conditions, a two-component system (PhoR-PhoB) is activated, leading to the transcription of genes that help the cell acquire and utilize phosphate more efficiently. nih.govportlandpress.com

In more complex eukaryotic organisms, phosphate regulation is intricate, involving multiple signaling pathways. portlandpress.comphysiology.org Changes in extracellular phosphate can activate signaling cascades, such as the Raf/MEK/ERK pathway, which in turn modulates the expression of genes controlling critical processes like cell growth, differentiation, and apoptosis. nih.govresearcher.life This demonstrates that phosphate is not merely a metabolite but a key signaling ion that directly influences the genetic programming of the cell. physiology.org

| Cellular Process | Response to Low Phosphate | Response to High Phosphate | Key Regulatory Pathway Example |

|---|---|---|---|

| Phosphate Acquisition | Upregulation of phosphate transporter genes. portlandpress.com | Downregulation of phosphate transporter genes. oup.com | Pho regulon (Bacteria). nih.gov |

| Cell Growth & Proliferation | Can lead to growth arrest. | Can stimulate signaling pathways that promote proliferation. nih.govfrontiersin.org | MAPK/ERK Pathway (Eukaryotes). nih.govphysiology.org |

| Energy Metabolism | Reduced ATP production. nih.gov | Supports high rates of ATP synthesis. jst.go.jp | Mitochondrial Oxidative Phosphorylation. jst.go.jp |

Investigations into Phosphate Transporter Dynamics in Experimental Models

The movement of inorganic phosphate across cell membranes is a regulated process managed by specialized proteins known as phosphate transporters. annualreviews.org These transporters are essential for maintaining phosphate homeostasis. nih.gov Research in various experimental models has been instrumental in understanding the function and regulation of these transporters. nih.gov

Two major families of sodium-dependent phosphate cotransporters are the SLC34 (NaPi) and SLC20 (PiT) families. nih.govresearchgate.net

SLC20 family (e.g., PiT-1, PiT-2) : These transporters are found in virtually all tissues and are considered "housekeeping" proteins, ensuring a steady supply of phosphate for basic cellular functions. nih.gov

The activity of these transporters is dynamic and responsive to cellular needs and external signals. uzh.ch For example, under conditions of dietary phosphate restriction, cells can increase the number of NaPi-IIa transporters on the cell surface to maximize phosphate uptake from the filtrate in the kidney. uzh.ch Conversely, hormones like the parathyroid hormone (PTH) can trigger the rapid removal of these transporters from the membrane to increase phosphate excretion. uzh.chkarger.com

| Transporter Family | Examples | Primary Location | Key Function |

|---|---|---|---|

| SLC34 (NaPi) | NaPi-IIa (SLC34A1), NaPi-IIc (SLC34A3) | Kidney proximal tubule. nih.gov | Bulk reabsorption of filtered phosphate. annualreviews.org |

| SLC34 (NaPi) | NaPi-IIb (SLC34A2) | Small intestine. nih.gov | Absorption of dietary phosphate. nih.gov |

| SLC20 (PiT) | PiT-1 (SLC20A1), PiT-2 (SLC20A2) | Ubiquitous (expressed in most tissues). nih.gov | "Housekeeping" role in providing phosphate to all cells. nih.gov |

Role in Specific Biochemical Signaling Pathways

Phosphate's most prominent role in biochemical signaling is through protein phosphorylation. misciwriters.com This reversible process, where a phosphate group is added to a protein by a kinase and removed by a phosphatase, acts as a molecular switch that can alter a protein's shape, stability, and function. misciwriters.comnih.gov This "on/off" mechanism is the foundation of many signal transduction pathways. nih.gov

A phosphorylation cascade is a sequence of events where one kinase phosphorylates and activates another, leading to a chain reaction that amplifies the initial signal. wikipedia.org The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example of such a cascade. nih.gov This pathway is triggered by external stimuli and involves a three-tiered kinase module (MKKK → MKK → MAPK) that sequentially phosphorylates and activates the next kinase in the chain. researchgate.net The final activated MAPK can then phosphorylate various target proteins, including transcription factors, to regulate fundamental cellular processes like gene expression, cell division, and stress response. nih.govwikipedia.org The availability of inorganic phosphate is fundamental to these pathways, as it is the ultimate source for the phosphate groups transferred by ATP during the kinase reactions. frontiersin.org

Disodium Hydrogen Phosphate in Analytical Chemistry and Separation Science

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) Mobile Phase Constituent

In HPLC, the composition of the mobile phase is a critical factor that dictates the retention and elution of analytes. Disodium (B8443419) hydrogen phosphate (B84403) is frequently incorporated into aqueous mobile phases to create a phosphate buffer system. This is crucial for maintaining a constant pH, which is particularly important when analyzing ionizable compounds whose retention behavior is highly sensitive to pH changes. silicycle.comphenomenex.com The stability of the mobile phase pH ensures reproducible retention times and peak shapes, leading to reliable analytical results. phenomenex.com Phosphate buffers are favored in HPLC with UV detection because they can be used at wavelengths below 220 nm. silicycle.com

Phosphate buffers containing disodium hydrogen phosphate are widely used in the reversed-phase HPLC separation of various organic compounds, including organic acids and peptides. For the analysis of organic acids, a low pH mobile phase is often necessary to suppress the ionization of the acidic functional groups, thereby increasing their retention on non-polar stationary phases like C18. sigmaaldrich.com A mobile phase consisting of a 20 mM potassium phosphate buffer at pH 2.7 has been successfully employed for the simultaneous analysis of nine organic acids. sigmaaldrich.com

In the realm of biopharmaceuticals, the separation of peptides by reversed-phase HPLC can be significantly influenced by the choice of buffer. While volatile buffers are necessary for mass spectrometry detection, non-volatile phosphate buffers can offer superior chromatographic performance in terms of peak shape, especially when dealing with higher sample loads. researchgate.netchromatographyonline.com The ion-pairing effect of phosphate can also contribute to improved column capacity for peptides. researchgate.net For instance, a study on the determination of Phenyramidol HCl in tablet dosage form utilized a mobile phase composed of a 0.02 M disodium hydrogen phosphate dihydrate buffer (pH 6.0) and methanol (B129727) (40:60 v/v) to achieve good separation. researchgate.net

The following table summarizes the chromatographic conditions for the separation of organic acids using a phosphate buffer system.

| Parameter | Condition |

| Column | Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm |

| Mobile Phase | 20 mM potassium phosphate buffer, pH 2.7, isocratic |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 214 nm |

| Sample | Oxalic Acid, Tartaric Acid, Malic Acid, Ascorbic Acid, Lactic Acid, Acetic Acid, Citric Acid, Succinic Acid, and Fumaric Acid |

| This table illustrates the typical HPLC conditions for the analysis of organic acids where a phosphate buffer is a key mobile phase component. sigmaaldrich.com |

The concentration and pH of the disodium hydrogen phosphate buffer in the mobile phase are critical parameters for optimizing the elution profiles and retention times of analytes. The pH of the mobile phase can dramatically alter the ionization state of ionizable compounds, thereby affecting their hydrophobicity and interaction with the stationary phase. hplc.eu For basic compounds, operating at a pH below their pKa will result in their ionized form, leading to earlier elution in reversed-phase chromatography. Conversely, for acidic compounds, a pH above their pKa will lead to their ionized form and earlier elution.

The concentration of the phosphate buffer can also influence retention. While a certain buffer concentration is necessary to maintain a stable pH, excessively high concentrations can sometimes lead to unwanted interactions or precipitation, especially when mixed with high percentages of organic solvents. researchgate.net A study on the determination of nifedipine (B1678770) showed that the effect of phosphate buffer concentration on retention time was minimal above 10 mM. researchgate.net Therefore, optimizing the buffer concentration is a key step in method development to achieve the desired separation with good peak shape and reproducibility. amazonaws.com The choice of the cation (e.g., sodium vs. potassium) in the phosphate buffer can also have subtle effects on the separation due to differences in their ionic radii and interactions. researchgate.net

Size Exclusion Chromatography (SEC) for Macromolecular Analysis

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume in solution. labmanager.com It is a primary method for the analysis of aggregates and fragments of protein biotherapeutics, such as monoclonal antibodies (mAbs). thermofisher.comshimadzu.com In SEC, the ideal separation is based purely on the size of the analyte, without any chemical interaction with the stationary phase. waters.com However, in practice, non-specific interactions, such as electrostatic and hydrophobic interactions, can occur between the protein and the column packing material. waters.com Disodium hydrogen phosphate is a common and crucial component of the mobile phase in SEC, as it helps to create a physiological pH environment and, more importantly, provides the necessary ionic strength to mitigate these non-specific interactions. labmanager.com

Accurate quantification of protein aggregates is a critical quality attribute for biopharmaceuticals, as aggregates can impact product efficacy and safety. shimadzu.com The use of a phosphate buffer in the SEC mobile phase is standard practice for the analysis of mAb aggregation. thermofisher.com The ionic strength of the buffer, contributed by salts like disodium hydrogen phosphate and often supplemented with other salts like sodium chloride or potassium chloride, shields electrostatic interactions between the protein and the stationary phase. waters.com This prevents unwanted adsorption and peak tailing, which could otherwise lead to an inaccurate assessment of the aggregate content. nih.gov

Research has shown that modulating the concentration of the phosphate buffer can be a part of method development to ensure robustness. A study investigating the effect of varying potassium phosphate concentration (from 50 mM to 250 mM) on the analysis of Trastuzumab and a NIST mAb standard by SEC showed minimal impact on retention time, resolution, and the percentage of high molecular weight species. windows.net This indicates that for these particular mAbs, the method is robust over a range of phosphate concentrations.

The following interactive data table presents the findings from a study on the effect of phosphate concentration on the SEC analysis of Trastuzumab.

| Phosphate Concentration (mM) | Monomer Retention Time (min) | Dimer Retention Time (min) | Resolution (Monomer/Dimer) | Purity (% Monomer) |

| 50 | 7.52 | 6.98 | 2.1 | 98.5 |

| 150 | 7.51 | 6.97 | 2.1 | 98.5 |

| 250 | 7.50 | 6.96 | 2.2 | 98.6 |

| This table demonstrates the robustness of the SEC method for Trastuzumab analysis across different phosphate buffer concentrations, showing negligible changes in key chromatographic parameters. windows.net |

The primary goal in optimizing the SEC mobile phase is to minimize non-specific interactions to ensure that the separation is solely based on the size of the molecules. Disodium hydrogen phosphate plays a central role in this optimization. By maintaining a near-neutral pH and providing sufficient ionic strength, phosphate buffers help to prevent both electrostatic attraction and repulsion between the protein and the stationary phase. labmanager.com

For some biopharmaceuticals, particularly those with increased hydrophobicity like antibody-drug conjugates (ADCs), hydrophobic interactions with the SEC column can be a challenge, leading to poor peak shape and inaccurate quantification. nih.gov In such cases, the mobile phase composition can be further optimized. While increasing the ionic strength with phosphate and other salts is the first step, the addition of a small amount of an organic modifier to the phosphate buffer mobile phase can be effective in disrupting these hydrophobic interactions and improving the separation. nih.govresearchgate.net For example, the addition of 15% 2-propanol to a mobile phase containing 0.2 M potassium phosphate and 0.25 M potassium chloride was shown to improve the peak shape in the SEC analysis of an ADC. nih.gov Therefore, a systematic approach to optimizing the concentrations of disodium hydrogen phosphate, additional salts, and organic modifiers is crucial for developing a robust and accurate SEC method for a wide range of biopharmaceuticals. waters.com

Countercurrent Chromatography for Biomolecule Purification

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that utilizes a liquid stationary phase, eliminating the need for a solid support. researchgate.net This method is particularly advantageous for the separation and purification of biological molecules, as it mitigates issues like the irreversible adsorption of sensitive biomolecules onto a solid matrix. researchgate.net The technique operates by using centrifugal fields to retain the liquid stationary phase while a liquid mobile phase percolates through it. researchgate.net This allows for high mass loadings, as solutes can access the entire volume of both liquid phases. researchgate.net

Hydrodynamic countercurrent chromatography (hdCCC), a specific application of this technique, employs a planetary centrifuge to generate a variable g-force, resulting in numerous mixing and settling stages that facilitate separation. nih.gov This approach has been proposed as a novel, scalable, and high-yield method for the purification of bacteriophages, which are viruses that target bacteria. nih.gov Initial studies have demonstrated that phages can remain viable and active after elution from a high-performance countercurrent chromatography (HPCCC) column. nih.gov

In the context of biomolecule purification via CCC, buffer systems are crucial for maintaining the pH and ionic strength of the biphasic liquid system, which in turn affects the partitioning and stability of the target molecules. Disodium hydrogen phosphate is a key component of phosphate buffer systems commonly used for biomolecule chromatography and formulation. sigmaaldrich.com The precise control of pH afforded by phosphate buffers is essential for optimizing the separation of complex biological mixtures, from plant extracts to medicinal products and viruses. nih.govsigmaaldrich.com

Electrochemical Sensing and Mechanistic Investigations

Development and Application of Phosphate-Based Supporting Electrolytes

In electrochemical analysis, a supporting electrolyte is essential for increasing the conductivity of the solution and minimizing the migration of electroactive species, ensuring that diffusion is the primary mode of mass transport to the electrode surface. alfa-chemistry.com Phosphate-based buffers, which contain disodium hydrogen phosphate (Na₂HPO₄) and a corresponding acid component like sodium dihydrogen phosphate (NaH₂PO₄), are frequently employed as supporting electrolytes, particularly when pH control is critical for the electrochemical reaction. alfa-chemistry.comwikilectures.eu

Phosphate buffers are popular because they are physiologically relevant and have multiple pKa values, allowing them to effectively buffer a range of pH levels. researchgate.net Their primary role is to neutralize protons (H⁺) or hydroxide (B78521) ions (OH⁻) that may be generated at the electrode surface during oxidation and reduction reactions, thus preventing local pH shifts that could alter the reaction mechanism or catalyst performance. researchgate.netnih.gov For instance, in the oxygen evolution reaction (OER), the phosphate buffer provides a rapid supply of hydroxide ions (OH⁻) to the electrode surface, which helps in revealing the intrinsic properties of the catalyst. nih.gov

Research has explored various formulations of phosphate-based electrolytes to optimize performance for specific applications. Phosphate Buffered Saline (PBS), which contains sodium chloride, is widely used in biological research but has been shown to introduce complexities in OER studies due to the potential oxidation of chloride ions. nih.govacs.org As an alternative, a Phosphate-Buffered Perchlorate (B79767) (PBP) solution, composed of Na₂HPO₄, NaH₂PO₄, and sodium perchlorate (NaClO₄), has been proposed. nih.govacs.org The perchlorate ion serves as a non-interfering supporting electrolyte, enhancing conductivity without participating in the reaction, thus allowing for a more accurate assessment of catalyst activity. nih.govacs.org Concentrated potassium phosphate solutions have also been investigated for water electrolysis at neutral pH, demonstrating performance and stability comparable to systems operating at extreme pH levels. researchgate.net

| Electrolyte System | Composition | Typical pH | Key Application/Finding | Reference |

|---|---|---|---|---|

| Phosphate Buffered Saline (PBS) | Na₂HPO₄, KH₂PO₄, NaCl, KCl | 7.4 | Widely used in biological studies, but Cl⁻ can interfere with OER catalysis assessment. | nih.govacs.org |

| Phosphate-Buffered Perchlorate (PBP) | Na₂HPO₄, NaH₂PO₄, NaClO₄ | 7.2 | Proposed as a more suitable alternative to PBS for OER studies, as ClO₄⁻ is kinetically stable and non-interfering. | nih.govacs.org |

| Potassium Phosphate Buffer | K₂HPO₄, KH₂PO₄ | ~7.0 | Used in concentrated forms for water electrolysis at neutral pH, showing enhanced stability. | researchgate.net |

| Sodium Phosphate Buffer | Na₂HPO₄, NaH₂PO₄ | 7.4 | Used as a supporting electrolyte for developing abiotic glucose sensors. | mdpi.com |

Role in Electrocatalytic Reaction Mechanisms and Electrode Performance

The choice of electrolyte, including phosphate buffer components, can significantly influence the mechanism of electrocatalytic reactions and the performance of electrodes. The buffer's ability to maintain a stable pH at the electrode-solution interface is critical, as many electrocatalytic reactions, such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), are highly pH-dependent. nih.govresearchgate.net

Phosphate buffers also play a key role in studying the electrocatalytic activity of enzymes. In one study, a potassium phosphate buffer was used as the supporting electrolyte to investigate the catalytic activity of cytochrome P450 2C9. mdpi.com The addition of flavin adenine (B156593) dinucleotide (FAD) to the system was shown to significantly enhance the electrocatalytic efficiency of the enzyme in the phosphate-buffered medium, demonstrating that components of the electrolyte can work synergistically with coenzymes to modulate biocatalytic pathways. mdpi.com Furthermore, disodium hydrogen phosphate has been shown to act as an inhibitor for the electrochemical migration (ECM) of tin. mdpi.com At sufficiently high concentrations, it reacts with tin ions to form a protective film on the anode surface, slowing the dissolution rate and retarding the growth of dendrites that cause short circuits. mdpi.com

Design and Characterization of Electrochemical Sensors for Target Analytes in Research

Disodium hydrogen phosphate is integral to the field of electrochemical sensors, serving both as a component of the testing medium and, in many cases, as the target analyte itself. Phosphate buffers are widely used to create a stable electrochemical environment for the detection of various molecules. researchgate.netmdpi.com For example, the development of an enzyme-free glucose sensor utilized a 0.1 M phosphate buffer (pH 7.4) prepared by dissolving Na₂HPO₄ and NaH₂PO₄ to test the performance of a gold and platinum composite nanostructured electrode. mdpi.com

A significant area of research is the development of sensors for the direct detection of phosphate ions, which is crucial for environmental monitoring and agriculture. chemrxiv.orgresearchgate.net Many of these sensors operate on the principle of reacting phosphate with a molybdate (B1676688) salt in an acidic medium to form a phosphomolybdate complex (a Keggin ion), which is electrochemically active. acs.orgacs.org The reduction current of this complex is proportional to the phosphate concentration. acs.org The supporting electrolyte for these sensors is carefully optimized; for instance, one study found that a mixture of 0.7 mol/L KCl and 3.3 mmol/L sodium molybdate at pH 1.5 provided the best current signal for phosphate detection on a boron-doped diamond electrode. acs.org

Other sensor designs utilize different materials and mechanisms. A sensor based on a nanocomposite of ammonium (B1175870) molybdate and pyrrole (B145914) on a screen-printed electrode was developed to detect phosphate with a very low detection limit of 10⁻¹¹ mol/L. wisconsin.eduwisconsin.edu Another approach involves all-solid-state ion-selective electrodes, such as one based on copper and copper phosphate, which showed optimal performance for detecting phosphate ions in a neutral solution (pH 7). mdpi.comresearchgate.net

| Sensor Type / Electrode Material | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Ammonium Molybdate and Pyrrole Nanocomposite | Phosphate | Direct electrochemical detection | 10⁻¹¹ mol/L | wisconsin.eduwisconsin.edu |

| Boron-Doped Diamond Electrode | Phosphate | Formation and reduction of phosphomolybdate complex | 0.004 mg/L | acs.org |

| All-Solid-State Copper/Copper Phosphate ISE | Phosphate | Potentiometric response of ion-selective membrane | 1 x 10⁻⁶ M | mdpi.comresearchgate.net |

| CuO/Co₃O₄ Multi-Oxide Microelectrode | Phosphate | Direct electrocatalytic activity | 10.4 nM | chemrxiv.org |

| Gold and Platinum Composite Nanostructure | Glucose | Abiotic (enzyme-free) electro-oxidation | Not specified | mdpi.com |

Disodium Hydrogen Phosphate in Materials Science and Inorganic Synthesis

Precursor in Advanced Material Fabrication

As a precursor, disodium (B8443419) hydrogen phosphate (B84403) provides the essential phosphate anions (PO₄³⁻) required for the synthesis of various inorganic materials. Its solubility in water and the basicity of its solution make it a convenient and effective reactant in precipitation and hydrothermal synthesis methods.

Disodium hydrogen phosphate is a key precursor in the synthesis of silver phosphate (Ag₃PO₄), a visible-light-driven photocatalyst with significant potential in environmental remediation. mdpi.com The choice of phosphate source has a considerable impact on the purity, morphology, and subsequent photocatalytic efficiency of the synthesized silver phosphate. wikipedia.org

In a typical synthesis, an aqueous solution of disodium hydrogen phosphate is reacted with a silver nitrate (B79036) (AgNO₃) solution, leading to the precipitation of yellow silver phosphate microcrystals. wikipedia.org The reaction can be summarized as follows:

3AgNO₃(aq) + 2Na₂HPO₄(aq) → Ag₃PO₄(s) + NaH₂PO₄(aq) + 3NaNO₃(aq)

Researchers have investigated various methods to control the morphology and properties of the resulting silver phosphate. For instance, hierarchical cubic Ag₃PO₄ microcrystals can be formed by first creating a silver ammonia (B1221849) solution and then adding a Na₂HPO₄ solution. researchgate.net Solid-phase grinding of silver nitrate and disodium hydrogen phosphate at room temperature is another method to produce irregular Ag₃PO₄ particles. researchgate.netnih.gov The basicity of the phosphate precursor is a crucial factor, as it influences the purity of the final Ag₃PO₄ product. wikipedia.org Studies have shown that using Na₂HPO₄ can lead to high photocatalytic activity in the degradation of organic dyes like methylene (B1212753) blue. wikipedia.org

Table 1: Influence of Phosphate Precursor on Silver Phosphate Synthesis

| Phosphate Precursor | Resulting Product(s) | Observations on Photocatalytic Activity |

|---|---|---|

| Disodium hydrogen phosphate (Na₂HPO₄) | Pure Silver Phosphate (Ag₃PO₄) wikipedia.org | High photocatalytic activity reported for methylene blue degradation. wikipedia.org |

| Sodium dihydrogen phosphate (NaH₂PO₄) | Ag₃PO₄ with a low amount of pyrophosphate wikipedia.orgnih.gov | Influences visible light absorption properties. wikipedia.org |

This table is generated based on data from comparative studies of different phosphate sources in the synthesis of silver phosphate. wikipedia.orgnih.gov

Disodium hydrogen phosphate is also instrumental in the synthesis of hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), a principal inorganic component of bone and teeth, widely used in biomedical applications due to its excellent biocompatibility and osteoconductivity. mdpi.comnih.gov It serves as a phosphate source in various synthesis routes, including chemical precipitation and hydrothermal methods. semanticscholar.orgillinois.edu

The concentration and type of sodium phosphate solution not only affect the rate of formation but also the composition of the resulting hydroxyapatite. semanticscholar.org This control is crucial for tailoring the properties of the bioceramic for specific applications, such as bone grafts, coatings for implants, and scaffolds for tissue engineering. mdpi.com

Role in Polymer and Hydrogel Systems

In polymer science, disodium hydrogen phosphate is utilized for its ability to induce gelation and influence the swelling behavior of hydrogels. These three-dimensional, water-absorbent polymer networks are extensively studied for biomedical applications. dergipark.org.tr

Disodium hydrogen phosphate can act as an ionic crosslinking agent in the formation of hydrogels from natural polymers like chitosan (B1678972). kinampark.com Chitosan, a cationic polysaccharide, can form a gel through a process known as ionotropic gelation, which involves the electrostatic interaction between its positively charged amino groups and multivalent anions. bohrium.com

While sodium tripolyphosphate is a more commonly cited crosslinker for this purpose, disodium hydrogen phosphate has also been successfully employed. wikipedia.orgkinampark.com For example, ionically cross-linked chitosan hydrogel membranes have been fabricated by mixing solid chitosan with sodium hydrogen phosphate. In another study, chitosan flat membranes were crosslinked with dibasic sodium phosphate (DSP) to create scaffolds for peripheral nerve regeneration. semanticscholar.org The phosphate anions from DSP interact with the protonated amino groups of chitosan, leading to the formation of a stable three-dimensional network. This method offers a cost-effective and environmentally friendly approach to fabricating chitosan-based biomaterials.

The mechanism involves the phosphate ions (primarily HPO₄²⁻ and PO₄³⁻, depending on the pH) forming ionic bridges between the positively charged chitosan chains (-NH₃⁺), resulting in the formation of a hydrogel network. This process is influenced by factors such as the pH of the solution, which affects the charge density of both the chitosan and the phosphate species.

The swelling behavior of hydrogels is a critical property that dictates their suitability for various applications, such as drug delivery and tissue engineering. dergipark.org.tr This behavior is highly sensitive to the external environment, including pH and the presence of ions. Disodium hydrogen phosphate, as a component of phosphate buffer solutions, plays a significant role in modulating the swelling of polyelectrolyte hydrogels.

The swelling of anionic hydrogels, for instance, is significantly influenced by the ionic strength of the surrounding medium. When a hydrogel is placed in a solution containing ions like Na⁺ and HPO₄²⁻, these ions can shield the electrostatic repulsion between the charged groups on the polymer chains. This "charge screening effect" reduces the osmotic pressure difference between the hydrogel network and the external solution, leading to a decrease in the equilibrium swelling ratio.

The type and concentration of salts in the swelling medium dictate the extent of this effect. For example, the swelling capacity of certain hydrogels decreases with an increment in the charge of the metal cations. In phosphate buffer systems, the pH also plays a crucial role. For pH-sensitive hydrogels containing acidic or basic groups, changes in pH alter the ionization of these groups, thereby affecting the electrostatic interactions within the network and, consequently, the degree of swelling. The water penetration mechanism into the polymeric matrix is thus a complex interplay of diffusion and the relaxation of polymer chains, governed by the osmotic and electrostatic forces that are modulated by the ions present in the solution, such as those provided by disodium hydrogen phosphate.

Table 2: Factors Influencing Hydrogel Swelling in Phosphate-Containing Solutions

| Factor | Mechanism of Influence | Effect on Swelling |

|---|---|---|

| Ionic Strength | Charge screening of repulsive interactions between polymer chains. | Generally decreases swelling ratio. |

| pH | (De)protonation of ionizable groups on polymer chains, altering electrostatic repulsion. | Varies depending on the hydrogel's pKa; can cause significant swelling or deswelling. |

| Cation Valency | Increased crosslinking and charge screening with higher valency cations. | Higher valency cations (e.g., Ca²⁺ vs. Na⁺) typically lead to a greater decrease in swelling. |

This table summarizes the general principles governing the swelling behavior of polyelectrolyte hydrogels in ionic solutions like those containing disodium hydrogen phosphate.

Influence on Crystallization Processes

Disodium hydrogen phosphate has a notable influence on crystallization processes, both in terms of its own crystallization behavior and its effect as an additive on the crystallization of other materials. It readily crystallizes from aqueous solutions as a dodecahydrate (Na₂HPO₄·12H₂O). The study of its solidification process is relevant for applications such as thermal energy storage. kinampark.com

Research has shown that the growth rate of disodium hydrogen phosphate dodecahydrate crystals increases with the degree of supercooling. kinampark.com The morphology of the crystals can also change, from single-crystal-like growth at lower supercooling to dendritic growth at higher supercooling, a change attributed to the increased viscosity of the solution. kinampark.com

Furthermore, disodium hydrogen phosphate can undergo phase transitions during processing. For example, during freeze-drying, it can crystallize as the dodecahydrate in the frozen state and then transform into an amorphous anhydrate upon primary drying due to the sublimation of water. This crystalline-to-amorphous transition is a critical consideration in pharmaceutical formulations where it is used as a buffering agent, as the physical state of excipients can impact the stability and efficacy of the final product. Phosphates, in general, are known to act as crystal growth modifiers.

Macromolecular Crystallization Screening and Optimization

Disodium hydrogen phosphate (Na₂HPO₄) is a key reagent in the field of structural biology, where it is extensively used in the screening and optimization of conditions for the crystallization of macromolecules such as proteins, nucleic acids, and their complexes. Its utility stems from its properties as both a versatile buffering agent and an effective precipitant.

In macromolecular crystallization, the precise control of pH is critical, as the solubility of a protein is highly dependent on the pH of the solution. Disodium hydrogen phosphate, in combination with monosodium phosphate (NaH₂PO₄), forms a stable and effective phosphate buffer system across a wide pH range, typically from 5.8 to 8.0. This range is particularly relevant for maintaining the native conformation and stability of many biological macromolecules. The ability to systematically vary the pH using a phosphate buffer allows researchers to finely tune the supersaturation of the protein solution, a key driver for crystallization.

Beyond its role in pH control, disodium hydrogen phosphate also acts as a precipitating agent. At high concentrations, phosphate salts reduce the solubility of proteins in aqueous solutions, a phenomenon known as "salting out." This effect is driven by the competition for water molecules between the salt ions and the protein molecules. As the salt concentration increases, there are fewer water molecules available to hydrate (B1144303) the protein, leading to increased protein-protein interactions and, eventually, precipitation or crystallization. The concentration of disodium hydrogen phosphate is therefore a critical parameter to optimize during crystallization trials.

Commercial crystallization screening kits frequently include conditions with varying concentrations of sodium and potassium phosphate at different pH values. These screens allow for a rapid and systematic exploration of a wide range of conditions to identify initial "hits"—conditions that produce any kind of crystalline material, from microcrystals to larger, well-formed crystals.

However, the use of phosphate buffers is not without its challenges. Phosphate ions can sometimes interact specifically with the macromolecule, particularly those that bind phosphate-containing ligands or cofactors. In such cases, the phosphate in the crystallization buffer can act as a competitive inhibitor or an allosteric effector, potentially altering the conformation of the protein. While this can sometimes be exploited to trap a specific conformational state, it can also interfere with the crystallization of the desired form of the molecule. Furthermore, sodium phosphate salts themselves have a propensity to crystallize, which can sometimes be mistaken for protein crystals, necessitating careful analysis of the resulting solids.

Optimization of crystallization conditions often involves fine-tuning the concentration of disodium hydrogen phosphate and the pH of the buffer, as well as exploring the effects of other additives in combination with the phosphate buffer. The goal is to guide the crystallization process towards the growth of large, single, well-ordered crystals suitable for X-ray diffraction analysis.

Below is a table representing typical components in a phosphate-based macromolecular crystallization screening kit.

| Component | Concentration Range | pH Range | Purpose |

| Sodium phosphate, dibasic | 0.05 M - 2.0 M | 5.0 - 9.0 | Primary precipitant and buffer component |

| Sodium phosphate, monobasic | 0.05 M - 2.0 M | 5.0 - 9.0 | Buffer component to adjust pH downwards |

| Polyethylene glycol (PEG) | 2% - 30% (w/v) | - | Secondary precipitant (co-precipitant) |

| Sodium Chloride | 0.1 M - 1.0 M | - | Additive to modulate ionic strength |

Control of Crystal Morphology and Crystallinity in Inorganic Precipitations

Disodium hydrogen phosphate plays a significant role in controlling the crystal morphology and crystallinity of various inorganic precipitates. Its ability to influence the nucleation and growth of crystals is exploited in several areas of materials science and inorganic synthesis to tailor the properties of the final product. The morphology of a crystal—its size, shape, and faceting—can have a profound impact on its physical and chemical properties, including its solubility, reactivity, and optical and mechanical characteristics.

A notable example is the effect of phosphates on the crystallization of gypsum (calcium sulfate (B86663) dihydrate, CaSO₄·2H₂O). In industrial processes where gypsum precipitation can be problematic, such as in water treatment and the production of phosphoric acid, phosphates are known to act as crystal habit modifiers. The addition of even small amounts of phosphate can alter the morphology of gypsum crystals from their typical needle-like shape to a more blocky or tabular habit. This change in morphology can be beneficial in improving the filtration and handling characteristics of the gypsum slurry.

Furthermore, in the synthesis of advanced materials, disodium hydrogen phosphate can be used as a phosphorus source and a morphology-directing agent. For instance, in the hydrothermal or precipitation synthesis of metal phosphates, the concentration of disodium hydrogen phosphate, along with other reaction parameters such as pH and temperature, can be tuned to control the size and shape of the resulting crystals. Research has shown that varying these conditions can lead to the formation of metal phosphate nanoparticles with diverse morphologies, including spheres, rods, plates, and hierarchical structures.

The crystallinity of the precipitated material can also be influenced by the presence of disodium hydrogen phosphate. In some systems, it can promote the formation of well-defined crystalline phases, while in others, it may lead to the precipitation of amorphous or poorly crystalline materials. For example, the dehydration of crystalline disodium hydrogen phosphate dodecahydrate during freeze-drying has been shown to result in an amorphous anhydrate. This demonstrates the complex interplay between the compound and the physical processes it is subjected to.

The table below summarizes the observed effects of phosphate additives on the crystal morphology of selected inorganic precipitates based on research findings.

| Inorganic Precipitate | Typical Morphology (without phosphate) | Morphology with Phosphate Additive |

| Gypsum (CaSO₄·2H₂O) | Needle-like | Tabular, blocky |

| Calcium Oxalate (CaC₂O₄) | Bipyramidal, dumbbell | Smaller, more aggregated crystals |

| Hydroxyapatite (Ca₅(PO₄)₃(OH)) | Needle-like or plate-like | More uniform, smaller nanoparticles |

Disodium Hydrogen Phosphate in Environmental Science Research

Studies on Phosphorus Cycling and Retention in Aquatic and Terrestrial Ecosystems

Disodium (B8443419) hydrogen phosphate (B84403) is frequently utilized in studies investigating the complex pathways of phosphorus, an essential nutrient that can also act as a pollutant leading to eutrophication. mdpi.com As a readily soluble source of orthophosphate, it is an ideal compound for researchers to introduce into controlled experimental systems to trace the movement, uptake, and storage of bioavailable phosphorus. iipseries.orguml.edu

In terrestrial ecosystems, research focuses on how soils retain or release phosphorus. The adsorption of phosphate onto soil particles is a key process governing its bioavailability and potential for runoff into adjacent water bodies. oregonstate.edu Studies have shown that the retention of phosphate in soils involves both adsorption and precipitation. mdpi.com Under acidic to neutral conditions, phosphate is primarily adsorbed by iron and aluminum oxides, while under alkaline conditions, the formation of calcium phosphate precipitates, such as hydroxyapatite (B223615), becomes the dominant retention mechanism. mdpi.com The specific mineralogy of the soil and the ambient pH are critical factors determining the extent and mechanism of phosphate retention. mdpi.com

In aquatic ecosystems, disodium hydrogen phosphate is used to simulate nutrient loading and study its impact on primary productivity and ecological health. mdpi.com Orthophosphate, the form provided by disodium hydrogen phosphate in solution, is the most biologically important form of dissolved inorganic phosphorus for uptake by algae and aquatic plants. iipseries.org Research in wetlands has demonstrated that these ecosystems can act as either sinks or sources of dissolved phosphorus, depending on factors like flooding, draining, and the existing concentration of phosphorus in the water column. nih.gov Understanding the cycling of different phosphorus forms is crucial for managing water quality. researchgate.netfsu.edu

Table 1: Key Phosphorus Forms in Environmental Ecosystems

| Phosphorus Form | Description | Role in Ecosystems |

| Orthophosphate (PO₄³⁻) | The simplest, soluble inorganic form of phosphorus. iipseries.org | Readily bioavailable for uptake by plants and algae, often the limiting nutrient driving eutrophication. mdpi.comiipseries.org |

| Particulate Organic Phosphorus (POP) | Organic phosphorus associated with detritus, phytoplankton, and other suspended matter. iipseries.org | A key component in nutrient cycling, serving as a phosphorus source for various organisms. iipseries.org |

| Adsorbed Phosphorus | Phosphate ions chemically bound to the surface of sediment, soil minerals (e.g., iron/aluminum oxides), and clays. iipseries.orgoregonstate.edu | Acts as a reservoir that can release phosphorus back into the water column or soil solution as conditions change. iipseries.org |

| Mineral-Associated Phosphorus | Phosphorus incorporated into the crystal structure of minerals, such as apatite (a calcium phosphate). iipseries.org | Represents a long-term storage form of phosphorus that is not immediately bioavailable. iipseries.org |

Role in Water Treatment Research Methodologies

Disodium hydrogen phosphate plays a critical role in laboratory-based research aimed at developing and optimizing water treatment processes. amarischemicalsolutions.comguidechem.com It is used to create standardized solutions for testing corrosion and scale control methods and for studying the removal of contaminants. epa.gov

Disodium hydrogen phosphate is widely investigated as an environmentally friendly inorganic corrosion inhibitor for various metals, including carbon steel and tin. epa.govmdpi.comresearchgate.net Its mechanism of action typically involves the formation of a protective, passive film on the metal surface that acts as a barrier to corrosive agents. nih.gov

Research on carbon steel has shown that in alkaline solutions, phosphate inhibitors can lead to the formation of a duplex layer on the metal. daneshyari.com This layer consists of an inner layer of iron oxides and an outer layer of iron phosphate complexes, such as FeHPO₄ and Fe₃(PO₄)₂. daneshyari.com In studies on tin, disodium hydrogen phosphate has been shown to retard the anodic dissolution and migration of metal ions by forming tin phosphate complexes. mdpi.com The effectiveness of the inhibition is often dependent on the concentration of the phosphate solution.

Table 2: Effect of Disodium Hydrogen Phosphate (Na₂HPO₄) Concentration on Corrosion Inhibition of Tin

| Na₂HPO₄ Concentration | Applied DC Bias | Observation | Inhibition Effect |

| 0 mg/L | 3 V | Current density increases suddenly after 32.23 s. | None |

| 50 mg/L | 3 V | Current density increases suddenly after 28.83 s. | Negligible |

| 100 mg/L | 3 V | Current density increases suddenly after 33.02 s. | Negligible |

| 500 mg/L | Various | No sudden increase in current density after 3000 s. | Significant |

| 1000 mg/L | Various | No sudden increase in current density after 3000 s. | Significant |

Data sourced from a study on the electrochemical migration of tin. mdpi.com

In environmental research, disodium hydrogen phosphate is used in studies focused on the removal of excess phosphate from water to combat eutrophication. These studies evaluate the efficacy of various adsorbent materials. researchgate.net The adsorption process is highly dependent on the pH of the solution, which dictates the ionic form of the phosphate. nih.gov

The presence of other substances can significantly influence phosphate adsorption. For instance, studies have shown that coexisting natural organic matter (NOM), such as humic acid, can decrease the amount of phosphate adsorbed onto surfaces like magnetite due to competition for adsorption sites. nih.gov Conversely, some anions have been found to have no effect on phosphate adsorption. nih.gov In the presence of certain heavy metals like lead and cadmium, phosphate adsorption can decrease under alkaline conditions. nih.gov This research is vital for developing effective, selective adsorbents for use in complex environmental matrices. researchgate.net

Table 3: Predominant Phosphate Species at Various pH Levels

| pH Range | Predominant Phosphate Species |

| < 2.15 | H₃PO₄ (Phosphoric Acid) |

| 2.15 - 7.20 | H₂PO₄⁻ (Dihydrogen Phosphate) |

| 7.20 - 12.31 | HPO₄²⁻ (Monohydrogen Phosphate) |

| > 12.31 | PO₄³⁻ (Phosphate) |

Data illustrates how pH influences the ionic form of phosphate in aqueous solutions. nih.gov

Theoretical and Applied Aspects in Environmental Analytical Methods

Disodium hydrogen phosphate is a fundamental reagent in environmental analytical chemistry. amarischemicalsolutions.com Its high purity and stability in solution make it an excellent choice for preparing standard solutions and buffers, which are essential for the calibration of analytical instruments and the validation of new methods. amarischemicalsolutions.comresearchgate.net

In the analysis of phosphorus in environmental samples, a common step involves the digestion of the sample to convert all forms of phosphorus into orthophosphate. mdpi.com This orthophosphate is then typically measured using colorimetric methods, such as the molybdenum blue method. mdpi.com Disodium hydrogen phosphate is used to prepare the calibration standards for these analyses, ensuring the accurate quantification of total phosphorus in water, soil, and sediment samples. mdpi.com Furthermore, its buffering capacity is crucial for maintaining a stable pH in various analytical reactions and for preparing culture media in microbiological studies of environmental samples. amarischemicalsolutions.comguidechem.com The use of standardized methods and reagents like disodium hydrogen phosphate is critical for ensuring the reliability and comparability of data from environmental monitoring programs. epa.gov

Emerging Research Directions and Future Perspectives for Disodium Hydrogen Phosphate

Development of Novel Methodologies Utilizing Disodium (B8443419) Hydrogen Phosphate (B84403)

Recent research has focused on employing disodium hydrogen phosphate in the development of novel and efficient scientific methodologies. Its role has expanded beyond a simple pH regulator to that of a key component in sophisticated applications ranging from green chemistry to advanced materials synthesis.

One significant area of development is its use as an efficient, low-cost, and environmentally friendly catalyst in organic synthesis. tandfonline.commdpi.com Researchers have successfully utilized disodium hydrogen phosphate to catalyze one-pot, three-component reactions for synthesizing compounds like 2-aminochromenes under solvent-free conditions. tandfonline.com This approach offers a greener alternative to conventional catalysts, which are often expensive or hazardous.

In the field of materials science, disodium hydrogen phosphate is integral to the creation of novel phase change materials (PCMs) for thermal energy storage. guidechem.comresearchgate.net Specifically, its dodecahydrate form is used to mitigate the supercooling effect in other materials, such as sodium acetate (B1210297) trihydrate, enhancing their efficiency for applications like solar energy storage and temperature regulation in buildings. umsystem.eduresearchgate.netresearchgate.net Furthermore, it has been used in the preparation of composite materials, such as bacterial nanocellulose composite films, for potential use in building-integrated photovoltaics. mdpi.com

Another novel application is in electronics, where it acts as an inhibitor of electrochemical migration (ECM) for tin, a critical issue affecting the reliability of electronic devices. mdpi.com Studies have shown that disodium hydrogen phosphate can form a protective film on the anode, slowing down the dissolution and migration of tin ions, thereby preventing short circuits. mdpi.com

Table 1: Novel Methodologies Featuring Disodium Hydrogen Phosphate

| Methodology | Application Area | Function of Disodium Hydrogen Phosphate | Key Research Finding |

|---|---|---|---|

| Green Catalysis | Organic Synthesis | Efficient and inexpensive catalyst | Catalyzes the synthesis of 2-aminochromenes under solvent-free conditions. tandfonline.com |

| Phase Change Material (PCM) Development | Thermal Energy Storage | Nucleating agent, reduces supercooling | Effectively reduces supercooling of sodium acetate trihydrate, improving thermal energy storage capacity. umsystem.edu |

| Electrochemical Migration (ECM) Inhibition | Electronics | Corrosion inhibitor | Retards the anodic dissolution and migration of tin ions, enhancing electronic reliability. mdpi.com |

| Nanomaterial Synthesis | Materials Science | Precursor/Reagent | Used in the synthesis of graphene oxide/silver phosphate composite visible light catalysts. patsnap.com |

Interdisciplinary Research Frontiers and Synergistic Applications

The utility of disodium hydrogen phosphate extends across multiple scientific disciplines, fostering interdisciplinary research and leading to synergistic applications. Its biocompatibility and role as a phosphate source make it particularly valuable in biomedical and environmental fields.

In biomedical engineering , phosphate-based materials are crucial for bone tissue regeneration. nih.gov Disodium hydrogen phosphate serves as a precursor in the synthesis of calcium phosphate biomaterials like hydroxyapatite (B223615), the main inorganic component of bone. nih.govmdpi.comnih.gov These materials are developed into scaffolds that mimic bone structure, promoting cell proliferation and differentiation for bone repair. mdpi.com Research is also exploring the selective cytotoxic effects of the hydrogen phosphate ion (HPO₄²⁻) on triple-negative breast cancer cells, suggesting a potential therapeutic avenue that requires further investigation. nih.gov

In environmental science , disodium hydrogen phosphate plays a dual role. It is used in water treatment processes to precipitate and remove excess phosphates from wastewater, thus helping to mitigate eutrophication in aquatic ecosystems. reddit.comepa.gov Paradoxically, its widespread use also contributes to phosphate pollution, highlighting the need for sustainable practices. reddit.com It is also a component in the formulation of some environment-friendly snowmelt agents. patsnap.com

The intersection of materials science and microbiology sees disodium hydrogen phosphate used in media preparation for cultivating various microorganisms. amarischemicalsolutions.commdpi.com For instance, it is a component of the HS medium used for the static activation of Acetobacter xylinum, a bacterium that produces nanocellulose for composite films. mdpi.com

Table 2: Interdisciplinary Applications of Disodium Hydrogen Phosphate

| Interdisciplinary Field | Specific Application | Role of Disodium Hydrogen Phosphate | Reported Outcome |

|---|---|---|---|

| Biomedical Engineering & Materials Science | Bone Tissue Engineering | Precursor for hydroxyapatite synthesis | Creates biocompatible scaffolds that induce osteoblast differentiation from stem cells. mdpi.com |

| Oncology & Biochemistry | Cancer Therapy Research | Selective cytotoxic agent | Induces cell death in triple-negative breast cancer cells while sparing immune cells in vitro. nih.gov |

| Environmental Science & Chemistry | Water Treatment | Phosphate removal agent | Precipitates excess phosphates from wastewater to combat eutrophication. reddit.com |

| Microbiology & Materials Science | Biomaterial Production | Nutrient in culture media | Supports the growth of bacteria that produce nanocellulose for advanced composite materials. mdpi.com |

Challenges and Opportunities in Enhancing its Academic Utility

Despite its expanding applications, several challenges and opportunities exist in maximizing the academic and industrial utility of disodium hydrogen phosphate.

A primary challenge is the environmental impact associated with phosphate use. The contribution of phosphates to water pollution necessitates the development of more efficient wastewater treatment methods and sustainable production practices. reddit.com Another significant challenge is related to supply chain logistics; the U.S. Environmental Protection Agency has noted a reliance on imports for raw materials and the finished product, which could lead to supply disruptions. epa.gov In specific applications like PCMs, technical issues such as phase separation and corrosion remain hurdles that researchers are actively working to overcome through encapsulation and composite formation. researchgate.net

Conversely, these challenges present numerous opportunities . There is a growing demand for green and sustainable chemical processes, positioning disodium hydrogen phosphate as an attractive, low-cost, and non-toxic catalyst for various chemical reactions. tandfonline.com The opportunity to innovate in materials science is vast, particularly in optimizing its performance in energy storage systems and developing novel biomaterials for regenerative medicine. researchgate.netnih.gov Further exploration of its unique biological effects, such as its selective activity against cancer cells, could unlock new therapeutic strategies. nih.gov Improving production methods to achieve higher purity and better control over material properties also represents a significant area for future research. google.com

Table 3: Challenges and Opportunities for Disodium Hydrogen Phosphate in Research

| Aspect | Description | Implication for Future Research |

|---|---|---|

| Challenge: Environmental Impact | Contribution to phosphate pollution and eutrophication from widespread use. reddit.com | Development of advanced, efficient phosphate recovery and recycling systems from wastewater. |

| Challenge: Supply Chain Vulnerability | Reliance on imports for phosphate rock and finished chemical products. epa.gov | Research into domestic sourcing and more efficient, sustainable manufacturing processes. |